2-Acetylcyclobutan-1-one
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Overview
Description
2-Acetylcyclobutan-1-one is an organic compound with the molecular formula C6H8O2 It is a cyclobutanone derivative, characterized by a four-membered ring structure with an acetyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetylcyclobutan-1-one can be synthesized through several methods. One common approach involves the [2+2] cycloaddition of electron-rich olefins under specific reaction conditions. This method typically requires the oxidation of one of the substrates to generate a radical cation, which is sufficiently reactive even under mild conditions . Another method involves the use of thionyl chloride and butanone in the presence of benzaldehyde and anhydrous ethanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Acetylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Acetylcyclobutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: this compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 2-Acetylcyclobutan-1-one involves its interaction with specific molecular targets and pathways The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: A simpler cyclobutanone derivative without the acetyl group.
2-Cyclopenten-1-one: A five-membered ring analog with similar reactivity.
Cyclopropanone: A three-membered ring analog with distinct chemical properties.
Uniqueness
2-Acetylcyclobutan-1-one is unique due to its four-membered ring structure combined with an acetyl group, which imparts specific reactivity and potential applications not found in its analogs. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
80706-72-5 |
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Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-acetylcyclobutan-1-one |
InChI |
InChI=1S/C6H8O2/c1-4(7)5-2-3-6(5)8/h5H,2-3H2,1H3 |
InChI Key |
OVAIWZPFBPAUJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC1=O |
Origin of Product |
United States |
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